NT113

Description

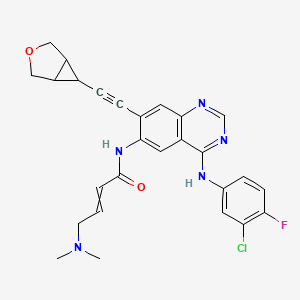

Structure

3D Structure

Properties

CAS No. |

1398833-56-1 |

|---|---|

Molecular Formula |

C27H25ClFN5O2 |

Molecular Weight |

505.9784 |

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32) |

InChI Key |

NQSNDWQDQPMUOC-JTOSHVFGSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NT113; NT-113; NT 113. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Technology of NT113: The Encapsulated Cell Therapy (ECT) Platform

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information does not provide a discrete chemical structure for a compound designated "NT113". Instead, evidence suggests that this compound is likely an internal product designation from Neurotech Pharmaceuticals for a therapeutic based on their proprietary Encapsulated Cell Therapy (ECT) platform . This guide will provide a detailed technical overview of this core biological drug delivery technology, using the company's most clinically advanced product, NT-501 (Renexus®) , as the primary example.

Introduction to Encapsulated Cell Therapy (ECT)

The Encapsulated Cell Therapy (ECT) platform is an innovative, implantable biologic drug delivery system designed for the long-term, continuous delivery of therapeutic proteins directly to the posterior segment of the eye. This technology circumvents the challenges of short drug half-lives and the risks associated with repeated intraocular injections for chronic retinal diseases.[1] The core of the technology is a living, genetically engineered human cell line housed within a semi-permeable, immunoisolating implant.[2][3][4] This design allows for the sustained, zero-order release of freshly synthesized therapeutic proteins for periods exceeding two years from a single implantation.[1]

The flagship product based on this platform, NT-501, has been developed for the treatment of neurodegenerative retinal diseases such as macular telangiectasia type 2 (MacTel) and glaucoma.[1][5][6]

Core Components of the ECT Platform

The ECT platform is comprised of two primary components: the engineered human cell line and the implantable device.

The NTC-200 Human Cell Line

The foundation of the ECT platform is a proprietary, immortalized human retinal pigment epithelial (RPE) cell line, designated NTC-200 .[1][2][7] This cell line has been extensively characterized and selected for its unique properties that make it ideal for intraocular implantation:

-

Robustness: NTC-200 cells are capable of thriving in the low-oxygen and low-nutrient environment of the vitreous humor.[1][2][7]

-

Non-Tumorigenic: The cell line has been rigorously tested and shown to be non-tumorigenic.[2]

-

Genetic Amenability: The cells are readily amenable to genetic engineering using stringent selection methods to produce a wide array of therapeutic proteins, including growth factors, antibodies, and fusion proteins.[1][4]

For the NT-501 product, the NTC-200 line is genetically modified to create the NTC-201-6A cell line, which is engineered to secrete therapeutic quantities of Ciliary Neurotrophic Factor (CNTF).[1]

The ECT Implantable Device

The device is a non-biodegradable, cylindrical implant designed for surgical placement in the vitreous cavity. It provides mechanical support and immune-isolation for the encapsulated cells.

| Component | Material | Function | Dimensions |

| Outer Membrane | Polyethersulfone (PES) | A semi-permeable membrane that allows the influx of nutrients and oxygen and the efflux of therapeutic proteins, while blocking host immune cells.[2][8] | 1 mm (diameter) |

| Internal Scaffold | Polyethylene Terephthalate (PET) Yarn | Provides a matrix for cell attachment and distribution within the device core.[8][9] | 6 mm (length) |

| Anchoring Suture Loop | Titanium | Facilitates surgical fixation of the device to the sclera and allows for easy retrieval if necessary.[8] | N/A |

| Cellular Payload | ~200,000 engineered NTC-201-6A cells | The living "bioreactor" that continuously produces and secretes the therapeutic protein (CNTF).[8] | N/A |

Mechanism of Action: The NT-501 Example

The therapeutic effect of NT-501 is mediated by the sustained delivery of CNTF, a potent neurotrophic factor known to promote the survival of photoreceptors and retinal ganglion cells.[1][6]

CNTF Signaling Pathway

Once released from the implant into the vitreous, CNTF diffuses to the retina and initiates a signaling cascade to protect retinal neurons from apoptotic cell death.

-

Receptor Binding: CNTF first binds to its specific alpha-receptor subunit, CNTFRα.

-

Receptor Complex Formation: This complex then recruits the signal-transducing subunits, leukemia inhibitory factor receptor beta (LIFRβ) and glycoprotein 130 (gp130), to form a stable, high-affinity tripartite receptor complex.[1]

-

Pathway Activation: The formation of this complex activates the associated Janus Kinase (JAK).

-

Signal Transduction: Activated JAK phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.

-

Gene Expression: Phosphorylated STAT proteins translocate to the nucleus, where they act as transcription factors to upregulate the expression of various cell survival and anti-apoptotic genes, thereby exerting a neuroprotective effect on retinal cells.[1]

Quantitative Data

Data for the ECT platform is primarily derived from clinical trials of the NT-501 implant.

| Parameter | Value | Source |

| Therapeutic Agent | Ciliary Neurotrophic Factor (CNTF) | Neurotech Pharmaceuticals |

| Cell Line | NTC-201-6A (Genetically modified human RPE) | Neurotech Pharmaceuticals[1] |

| Device Lifespan | Designed for > 2 years of therapeutic delivery. Explanted devices have shown cell viability for over 14 years.[10] | Clinical Trials (NCT03316300, NCT03319849) |

| Efficacy in MacTel Type 2 (Phase 3) | Trial A: 56.4% reduction in rate of disease progression (p < 0.0001).Trial B: 29.2% reduction in rate of disease progression (p = 0.021). | NCT03316300 & NCT03319849 Clinical Trial Data |

| Safety Profile (Glaucoma Phase I) | Well-tolerated with no serious adverse events associated with the implant.[11] | NCT01408472 Clinical Trial Data |

| FDA Status (for NT-501 / Renexus®) | Biologics License Application (BLA) granted Priority Review. PDUFA goal date: December 17, 2024.[6] | Neurotech Pharmaceuticals Press Release |

Experimental Protocols

Detailed manufacturing and genetic engineering protocols are proprietary. However, the surgical implantation protocol has been described in clinical trial literature.

Surgical Implantation of the ECT Device

The procedure is performed as a minimally invasive outpatient surgery.

-

Preparation: Standard aseptic preparation of the surgical field is performed.

-

Incision: A small 2 mm sclerotomy (surgical incision in the sclera) is made. The typical location is 3.75 mm posterior to the limbus, often in the inferotemporal region.[8]

-

Implantation: The ECT device is inserted through the sclerotomy into the vitreous cavity.

-

Anchoring: The titanium suture loop at the proximal end of the device is sutured to the sclera to fix the implant in place and prevent migration.

-

Closure: The conjunctiva and scleral incision are closed.

Conclusion

While the specific details of "this compound" remain proprietary, the underlying Encapsulated Cell Therapy (ECT) platform represents a significant advancement in biologic drug delivery for chronic ophthalmic diseases. By utilizing a robust, genetically engineered cell line within a durable, immunoisolating implant, the ECT platform provides a novel method for achieving long-term, stable, and targeted delivery of therapeutic proteins to the retina. The clinical progress of NT-501 demonstrates the platform's potential to address unmet needs in neurodegenerative retinal disorders.

References

- 1. Encapsulated Cell Therapy | Science & Technology | Neurotech [neurotechpharmaceuticals.com]

- 2. cgtlive.com [cgtlive.com]

- 3. Neurotech Updates on NT-501 BLA for MacTel Treatment [synapse.patsnap.com]

- 4. glance.eyesoneyecare.com [glance.eyesoneyecare.com]

- 5. Phase 3 NT-501 Trial - The Lowy Medical Research Institute : The Lowy Medical Research Institute [lmri.net]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

- 7. modernretina.com [modernretina.com]

- 8. Delivery of therapeutics to posterior eye segment: cell-encapsulating systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Phase I NT-501 Ciliary Neurotrophic Factor Implant Trial for Primary Open-Angle Glaucoma: Safety, Neuroprotection, and Neuroenhancement - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Synthesis of BNT113, an mRNA-Based Immunotherapy for HPV16-Positive Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNT113 is an investigational intravenous RNA-lipoplex (RNA-LPX) cancer vaccine developed by BioNTech. It is designed to elicit a potent and specific immune response against Human Papillomavirus type 16 (HPV16)-driven cancers. This is achieved by delivering messenger RNA (mRNA) that encodes for the two major HPV16 oncoproteins, E6 and E7. These proteins are constitutively expressed in HPV16-positive tumors, making them ideal targets for immunotherapy. Bthis compound is currently undergoing clinical evaluation for the treatment of HPV16-positive head and neck squamous cell carcinoma (HNSCC) and other HPV16-positive solid tumors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Bthis compound.

Discovery and Rationale

The discovery of Bthis compound is rooted in the understanding of HPV-driven oncogenesis and the advancement of mRNA vaccine technology. HPV16 is a high-risk virus responsible for a significant proportion of cervical, anogenital, and oropharyngeal cancers. The viral oncoproteins E6 and E7 are critical for the initiation and progression of these malignancies. They function by inactivating tumor suppressor proteins, p53 and pRb respectively, leading to uncontrolled cell proliferation. As these oncoproteins are of viral origin and are consistently expressed in tumor cells, they represent non-self antigens that can be targeted by the immune system.

BioNTech's "FixVac" platform, upon which Bthis compound is built, leverages the therapeutic potential of mRNA to generate a robust anti-tumor immune response. The rationale is to introduce mRNA encoding these tumor-associated antigens (TAAs) into the body, enabling the patient's own cells to produce the E6 and E7 proteins. These newly synthesized proteins are then processed and presented by antigen-presenting cells (APCs), primarily dendritic cells (DCs), to activate and expand cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells expressing the target oncoproteins.

Mechanism of Action

Bthis compound exerts its anti-tumor effect through the induction of a targeted cell-mediated immune response. The mechanism can be delineated as follows:

-

Uptake and Translation: Following intravenous administration, the lipid nanoparticle (LNP) formulation of Bthis compound is designed to protect the mRNA from degradation and facilitate its uptake by APCs, particularly in lymphoid tissues like the spleen.[1] Once inside the cell, the mRNA is released into the cytoplasm and translated by the host cell's ribosomal machinery into the HPV16 E6 and E7 oncoproteins.[1]

-

Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are processed by the proteasome into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the surface of the APCs.

-

T-Cell Activation and Proliferation: The peptide-MHC complexes are recognized by the T-cell receptors (TCRs) on naive CD8+ T-cells. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of HPV16 E6/E7-specific cytotoxic T-lymphocytes (CTLs). CD4+ helper T-cells are also activated through MHC class II presentation, providing crucial support for the CTL response.

-

Tumor Cell Recognition and Elimination: The expanded population of activated CTLs circulates throughout the body and can recognize and bind to HPV16-positive tumor cells that are presenting the same E6 and E7-derived peptides on their MHC class I molecules. Upon binding, the CTLs release cytotoxic granules containing perforin and granzymes, inducing apoptosis (programmed cell death) in the cancer cells.

This targeted approach aims to create a durable anti-tumor immunity with the potential for long-term surveillance against cancer recurrence.

Synthesis and Formulation

The synthesis of Bthis compound involves two primary components: the mRNA drug substance and the lipid nanoparticle delivery system.

mRNA Synthesis

The production of the mRNA component of Bthis compound is a cell-free process that utilizes in vitro transcription (IVT). While the exact sequence and modifications for Bthis compound are proprietary, the general workflow is as follows:

Experimental Protocol: In Vitro Transcription of mRNA

-

Plasmid DNA Template Preparation: A high-purity, linearized plasmid DNA template containing the genetic sequence for the HPV16 E6 and E7 oncoproteins is prepared. The plasmid is amplified in E. coli and subsequently linearized using restriction enzymes to ensure run-off transcription.

-

In Vitro Transcription Reaction: The linearized DNA template is incubated with an RNA polymerase (typically T7), ribonucleotide triphosphates (NTPs), and a cap analog in a reaction buffer. The RNA polymerase synthesizes single-stranded mRNA molecules complementary to the DNA template.

-

Capping and Polyadenylation: A 5' cap structure is co-transcriptionally or enzymatically added to the mRNA to enhance its stability and translational efficiency. A poly(A) tail is also added to the 3' end, typically encoded within the DNA template, to further increase stability and prevent degradation.

-

Purification: The synthesized mRNA is purified to remove the DNA template, enzymes, unincorporated nucleotides, and other reaction components. This is often achieved through chromatography techniques.

Lipid Nanoparticle Formulation

The purified mRNA is encapsulated within a lipid nanoparticle (LNP) to protect it from degradation by ribonucleases and to facilitate its delivery into cells. The LNP formulation is a critical component of the vaccine's efficacy.

Experimental Protocol: Preparation of RNA-Lipid Nanoparticles

-

Lipid Mixture Preparation: A precise mixture of lipids is dissolved in an organic solvent, typically ethanol. A common LNP formulation includes:

-

An ionizable cationic lipid: Interacts with the negatively charged mRNA and facilitates endosomal escape.

-

A PEGylated lipid: Stabilizes the nanoparticle and controls its size and circulation time.

-

A helper phospholipid (e.g., DSPC): Provides structural integrity to the lipid bilayer.

-

Cholesterol: Modulates membrane fluidity and stability.

-

-

Nanoparticle Formation: The lipid-ethanol solution is rapidly mixed with an aqueous buffer containing the mRNA at a specific pH. This rapid mixing, often achieved using a microfluidic device, causes the lipids to self-assemble around the mRNA, forming the RNA-LNP.

-

Purification and Buffer Exchange: The resulting LNP suspension is purified to remove the organic solvent and unencapsulated mRNA. This is typically done through tangential flow filtration (TFF) or dialysis, during which the buffer is exchanged to a pharmaceutically acceptable buffer at a physiological pH.

-

Sterile Filtration and Final Formulation: The purified LNP suspension is passed through a 0.22 µm filter for sterilization and filled into vials for storage.

Preclinical and Clinical Development

Preclinical Evaluation

While specific quantitative preclinical data for Bthis compound has not been extensively published, the development of mRNA-based cancer vaccines like Bthis compound relies on a robust preclinical package demonstrating proof-of-concept. This typically involves:

-

In vitro studies: Demonstrating the expression of the encoded antigens (E6 and E7) in transfected cells and the ability of these cells to activate T-cells.

-

In vivo studies in animal models: Evaluating the immunogenicity of the vaccine by measuring the induction of E6/E7-specific T-cell responses in vaccinated animals. Efficacy is assessed in tumor models where animals bearing HPV16-positive tumors are treated with the vaccine, and outcomes such as tumor growth inhibition and overall survival are measured.

Clinical Trials

Bthis compound is being evaluated in human clinical trials, with notable studies including:

-

HARE-40 (NCT03418480): A Phase 1/2 trial assessing the safety and preliminary efficacy of Bthis compound in patients with HPV16-positive cancers. Results from this trial have shown that Bthis compound is well-tolerated and induces potent, antigen-specific T-cell responses.[2][3]

-

AHEAD-MERIT (NCT04534205): A Phase 2 randomized trial evaluating Bthis compound in combination with the anti-PD-1 antibody pembrolizumab versus pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or metastatic HPV16-positive HNSCC.[4]

Table 1: Summary of Key Clinical Trial Data for Bthis compound

| Trial Identifier | Phase | Indication | Treatment Arms | Key Findings/Endpoints |

| HARE-40 (NCT03418480) | I/II | HPV16+ Cancers | Bthis compound monotherapy | Well-tolerated, induced potent antigen-specific T-cell responses.[2][3] |

| AHEAD-MERIT (NCT04534205) | II | Unresectable recurrent or metastatic HPV16+ HNSCC | Bthis compound + Pembrolizumab vs. Pembrolizumab monotherapy | Evaluating safety and efficacy of the combination therapy.[4] |

Visualizations

Signaling Pathway of Bthis compound-Induced Anti-Tumor Immunity

Caption: Bthis compound mechanism of action from administration to tumor cell apoptosis.

Experimental Workflow for Bthis compound Synthesis

Caption: Workflow for the synthesis of Bthis compound mRNA and its formulation into lipid nanoparticles.

Conclusion

Bthis compound represents a promising and targeted immunotherapeutic approach for the treatment of HPV16-positive cancers. By leveraging the specificity of the HPV16 E6 and E7 oncoproteins as tumor antigens and the potency of the mRNA-LNP platform to induce a robust T-cell response, Bthis compound has the potential to address a significant unmet medical need. Ongoing clinical trials will be crucial in further defining its efficacy and safety profile, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The continued development of Bthis compound and other FixVac candidates holds great promise for the future of cancer immunotherapy.

References

In-Depth Technical Guide: Mechanism of Action of BNT113

For Researchers, Scientists, and Drug Development Professionals

Introduction

BNT113 is an investigational therapeutic cancer vaccine currently in clinical development for the treatment of Human Papillomavirus 16-positive (HPV16+) solid tumors. It is based on BioNTech's FixVac (Fixed Vaccine) platform, which utilizes a fixed combination of mRNA-encoded, non-mutated tumor-associated antigens specific to a particular cancer type. Bthis compound is designed to elicit a potent and targeted immune response against cancer cells expressing the HPV16 oncoproteins E6 and E7, which are the causative agents in a significant proportion of head and neck, cervical, and anogenital cancers. This document provides a detailed overview of the mechanism of action of Bthis compound, supported by available clinical data and experimental methodologies.

Core Mechanism of Action

Bthis compound is a lipoplex-formulated uridine mRNA (uRNA) immunotherapy that encodes the viral oncoproteins E6 and E7 of HPV16.[1][2] The optimized uRNA is designed to have an increased immunostimulatory effect to enhance vaccine efficacy.[3] The core mechanism can be dissected into several key stages, from administration to the induction of a targeted anti-tumor immune response.

-

Delivery and Cellular Uptake: Bthis compound is administered intravenously. The mRNA is encapsulated within a proprietary RNA-lipoplex delivery formulation.[4] This lipid-based nanoparticle system is designed to protect the mRNA from degradation in the bloodstream, enhance its stability, and specifically target antigen-presenting cells (APCs), particularly dendritic cells (DCs).[4][5]

-

Antigen Expression and Presentation: Following uptake by DCs, the lipoplex releases the Bthis compound mRNA into the cytoplasm. The host cell's translational machinery then synthesizes the HPV16 E6 and E7 oncoproteins. These foreign proteins are processed by the proteasome into smaller peptides. The resulting peptides are loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the surface of the dendritic cells.

-

Immune Activation and T-Cell Response: The presentation of E6/E7 peptides by DCs in lymphoid organs activates the immune system. This leads to the induction and strong expansion of antigen-specific CD4+ and CD8+ T-cells that can recognize and target cancer cells expressing the HPV16 E6 and E7 oncoproteins.[4] The vaccine aims to trigger a potent, precise, and durable innate and adaptive immune response against the cancer cells.[4][5]

Signaling Pathway and Cellular Cascade

The immunological cascade initiated by Bthis compound is a multi-step process designed to overcome immune tolerance to the tumor and generate a robust cell-mediated anti-cancer effect.

Caption: Bthis compound mechanism of action from APC uptake to tumor cell lysis.

Clinical and Immunogenicity Data

Bthis compound has been evaluated in two key clinical trials: the investigator-initiated Phase 1/2 HARE-40 trial (NCT03418480) and the Phase 2 AHEAD-MERIT trial (NCT04534205).[1][6] Data from these trials, presented at the European Society for Medical Oncology (ESMO) Congress in 2024, have demonstrated the immunogenicity and a manageable safety profile of Bthis compound, both as a monotherapy and in combination with a PD-1 inhibitor.[1][2][7]

HARE-40 Trial (Monotherapy)

The HARE-40 trial was a Phase 1/2 dose-escalation study evaluating Bthis compound as a monotherapy in patients with HPV16+ cancers.[8][9]

| Parameter | Arm 1B (Advanced Cancers) | Reference |

| Number of Patients with Post-Treatment Scans | 7 | [10] |

| Disease Control | 5 of 7 patients (71%) | [10] |

| Immune Response | Observed in the majority of patients | [10] |

AHEAD-MERIT Trial (Combination Therapy)

The AHEAD-MERIT trial is a Phase 2 study evaluating Bthis compound in combination with the PD-1 inhibitor pembrolizumab as a first-line treatment for unresectable recurrent or metastatic HPV16+, PD-L1+ head and neck squamous cell carcinoma (HNSCC).[6]

| Parameter | Safety Run-in Cohort | Reference |

| Treatment | Bthis compound + Pembrolizumab | |

| Tolerability | Well tolerated | |

| Adverse Events | Mostly Grade 1-2 | |

| Immunogenicity (Biomarker Cohort, n=3) | Induced de novo T-cell responses against HPV16 E6 and E7 antigens |

Experimental Protocols

The assessment of the immunogenicity of Bthis compound relies on specialized immunological assays to detect and quantify the antigen-specific T-cell response. While specific, detailed protocols from the HARE-40 and AHEAD-MERIT trials are not publicly available, the following represents standard methodologies for these types of analyses.

Detection of HPV16-Specific T-Cells by IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of peripheral blood mononuclear cells (PBMCs) that secrete Interferon-gamma (IFN-γ) in response to stimulation with HPV16 E6/E7 peptide pools.

Methodology:

-

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Plating: Cryopreserved PBMCs are thawed, counted, and their viability is assessed. A defined number of cells (e.g., 2.5 x 10^5 cells/well) are plated.

-

Antigen Stimulation: Cells are stimulated with pools of overlapping peptides spanning the HPV16 E6 and E7 proteins. A negative control (no peptide) and a positive control (phytohemagglutinin) are included.

-

Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".

-

Analysis: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million PBMCs.

Caption: Workflow for the IFN-γ ELISpot assay.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify cytokine-producing cells and characterize their phenotype simultaneously.

Objective: To detect the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by CD4+ and CD8+ T-cells in response to HPV16 E6/E7 peptide stimulation.

Methodology:

-

Cell Stimulation: PBMCs are stimulated with HPV16 E6/E7 peptide pools for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor causes cytokines to accumulate within the cell.

-

Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell populations. A viability dye is also included to exclude dead cells from the analysis.

-

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.[10]

-

Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α).[7]

-

Data Acquisition: The stained cells are analyzed on a multi-parameter flow cytometer.

-

Data Analysis: The data is analyzed using specialized software to gate on specific cell populations (e.g., Live -> CD3+ -> CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest in the stimulated versus unstimulated samples.

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Conclusion

Bthis compound employs a targeted mRNA-based approach to stimulate the patient's immune system against HPV16-driven cancers. By delivering mRNA encoding the viral oncoproteins E6 and E7 in a specialized lipoplex formulation, Bthis compound effectively induces the host's cellular machinery to produce these antigens, leading to the activation and expansion of tumor-specific T-cells. Preliminary clinical data confirm that Bthis compound is immunogenic and has a manageable safety profile, supporting its further development as a novel cancer immunotherapy. The mechanism of action leverages the specificity and potency of the cellular immune system to recognize and eliminate malignant cells.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. BioNTech to Present Clinical Updates on mRNA and Immunomodulatory Oncology at ESMO 2024 [synapse.patsnap.com]

- 3. A Clinical Trial Investigating the Safety, Tolerability, and Therapeutic Effects of Bthis compound in Combination With Pembrolizumab Versus Pembrolizumab Alone for Patients With a Form of Head and Neck Cancer Positive for Human Papilloma Virus 16 and Expressing the Protein PD-L1 [stanfordhealthcare.org]

- 4. Intracellular Cytokine Staining Protocol [anilocus.com]

- 5. investors.biontech.de [investors.biontech.de]

- 6. Clinical Trial: NCT03418480 - My Cancer Genome [mycancergenome.org]

- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. medrxiv.org [medrxiv.org]

- 9. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lerner.ccf.org [lerner.ccf.org]

Unraveling the Mechanism of NT113: A Pan-ERBB Inhibitor for Glioblastoma

An In-depth Technical Guide on the Biological Pathway Analysis of NT113 for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable, irreversible pan-ERBB inhibitor that has demonstrated significant preclinical activity against glioblastoma (GBM), the most aggressive primary brain tumor in adults. This technical guide provides a comprehensive analysis of the biological pathways modulated by this compound, with a focus on its mechanism of action in GBM models characterized by EGFR amplification and the expression of the constitutively active EGFRvIII mutant. Through its potent inhibition of the ERBB family of receptor tyrosine kinases—EGFR (ERBB1), HER2 (ERBB2), and ERBB4—this compound effectively downregulates critical downstream signaling pathways, primarily the PI3K/Akt pathway, leading to decreased cell proliferation and increased apoptosis. This document synthesizes key quantitative data from preclinical studies, details the experimental protocols used to elucidate this compound's activity, and provides visual representations of the targeted signaling pathways and experimental workflows to support ongoing research and drug development efforts in neuro-oncology.

Core Mechanism of Action: Inhibition of the ERBB Signaling Network

This compound is designed as an irreversible inhibitor of the ERBB family of receptor tyrosine kinases. In the context of glioblastoma, the epidermal growth factor receptor (EGFR) is frequently amplified and/or mutated, leading to aberrant activation of downstream signaling cascades that drive tumor growth, proliferation, and survival.[1]

The primary mechanism of this compound involves covalent binding to the kinase domain of ERBB family members, which includes EGFR, HER2/neu (ERBB2), and ERBB4. This irreversible inhibition blocks the autophosphorylation of the receptors upon ligand binding (or in the case of EGFRvIII, constitutive activation), thereby preventing the recruitment and activation of downstream signaling molecules. A critical pathway inhibited by this compound is the PI3K/Akt pathway, a central regulator of cell survival and proliferation. By inhibiting ERBB receptor phosphorylation, this compound leads to a reduction in phosphorylated Akt (p-Akt), which in turn promotes apoptosis and reduces cell proliferation.[1]

Signaling Pathway Diagram

Caption: this compound irreversibly inhibits ERBB receptors, blocking the PI3K/Akt pathway.

Quantitative Analysis of Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in GBM models, particularly those with EGFR amplification or EGFRvIII expression. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Glioblastoma Cell Line | Key Genetic Feature(s) | This compound IC50 (µM) |

| U87vIII | EGFRvIII Overexpression | Data not available in cited literature |

| GBM39 | EGFR Amplification | Data not available in cited literature |

| GBM12 | EGFR Amplification | Data not available in cited literature |

Note: While the primary literature confirms anti-proliferative activity, specific IC50 values were not reported in the main text or accessible supplementary materials.

Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models

| Xenograft Model | Treatment Group | Median Survival (days) | Statistical Significance (vs. Control) |

| U87vIII | Control | 19 | - |

| This compound | 28 | p < 0.001 | |

| GBM12 | Control | 29.5 | - |

| Lapatinib | 34.5 | Not significant | |

| This compound | 63 | p < 0.003 | |

| U87 (wild-type EGFR) | Control | 25 | - |

| This compound | 25 | Not significant (p = 0.428) |

These data highlight the significant survival benefit conferred by this compound treatment in GBM models with amplified or mutated EGFR, and also underscore the lack of efficacy in models without these specific genetic alterations.[1]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the biological activity of this compound.

Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the inhibition of ERBB family member and downstream Akt phosphorylation.

-

Cell Lysis:

-

Culture glioblastoma cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Experimental Workflow: Western Blot

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Immunohistochemistry (IHC) for Apoptosis

This protocol is for detecting activated caspase-3, a marker of apoptosis, in tumor tissue.

-

Tissue Preparation:

-

Fix tumor-bearing brain tissue from in vivo studies in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin and section into 5 µm slices.

-

-

Antigen Retrieval:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate-based buffer.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

-

Visualization and Analysis:

-

Develop the signal using a DAB substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the percentage of activated caspase-3 positive cells by counting cells in multiple high-powered fields under a microscope.[1]

-

In Vivo Orthotopic Xenograft Model

This protocol describes the establishment and monitoring of intracranial GBM tumors in mice.

-

Cell Preparation:

-

Culture human glioblastoma cells (e.g., U87vIII) engineered to express luciferase.

-

Harvest and resuspend the cells in a sterile, serum-free medium.

-

-

Intracranial Implantation:

-

Anesthetize immunodeficient mice (e.g., athymic nude mice).

-

Using a stereotactic frame, inject the prepared glioblastoma cells into the desired brain region (e.g., striatum).

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth non-invasively using bioluminescence imaging (BLI).

-

Administer luciferin to the mice and image the light emission from the tumor cells using a sensitive camera.

-

-

Therapeutic Intervention and Efficacy Evaluation:

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the specified dose and schedule.

-

Monitor tumor growth via BLI throughout the treatment period.

-

Record animal survival and perform statistical analysis (e.g., Kaplan-Meier survival curves).

-

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for preclinical evaluation of this compound in an orthotopic GBM model.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical efficacy as a pan-ERBB inhibitor in glioblastoma models with EGFR alterations. Its ability to penetrate the blood-brain barrier and effectively inhibit the PI3K/Akt signaling pathway addresses some of the key challenges in treating this devastating disease. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further investigation. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies to overcome potential resistance mechanisms, and advancing this promising agent into clinical trials for patients with glioblastoma.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of BNT113

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BNT113 is an investigational therapeutic cancer vaccine utilizing a messenger RNA (mRNA)-lipoplex (LPX) platform. Its primary therapeutic targets are the E6 and E7 oncoproteins of Human Papillomavirus type 16 (HPV-16), a high-risk viral type strongly implicated in the etiology of a significant subset of head and neck squamous cell carcinomas (HNSCC) and other malignancies. Unlike conventional small molecule or antibody-based therapies that directly target cellular pathways, Bthis compound's mechanism of action is to elicit a robust and specific T-cell mediated immune response against tumor cells expressing these viral neoantigens. This document provides a comprehensive overview of the therapeutic targets of Bthis compound, its mechanism of action, available clinical and preclinical data, and relevant experimental protocols.

Therapeutic Targets: HPV-16 E6 and E7 Oncoproteins

The designated therapeutic targets of Bthis compound are the E6 and E7 oncoproteins encoded by the HPV-16 genome.[1][2] The persistent expression of these proteins is a critical driver of HPV-induced carcinogenesis. They collaboratively disrupt fundamental cellular processes, leading to immortalization and malignant transformation.[3]

-

E6 Oncoprotein: The E6 protein primarily functions to promote the degradation of the tumor suppressor protein p53.[4] This is achieved by E6 binding to the cellular E3 ubiquitin ligase E6AP, which then targets p53 for proteasomal degradation.[4] The loss of p53 function abrogates cell cycle arrest and apoptosis in response to DNA damage, a hallmark of cancer.

-

E7 Oncoprotein: The E7 oncoprotein's main oncogenic role is the inactivation of the retinoblastoma tumor suppressor protein (pRb).[4] By binding to pRb, E7 disrupts the pRb-E2F transcription factor complex, leading to the uncontrolled expression of genes required for cell cycle progression. E7 expression is also associated with the induction of DNA damage and both numerical and structural chromosomal instability.[5]

The constitutive expression of E6 and E7 in HPV-16 positive cancer cells makes them ideal, non-self targets for immunotherapy. As foreign viral antigens, they can be readily recognized by the immune system, minimizing the risk of off-target effects on healthy, non-infected cells.

Mechanism of Action: RNA-Lipoplex Vaccine Platform

Bthis compound is a formulation of mRNA encoding the HPV-16 E6 and E7 oncoproteins, encapsulated within lipid nanoparticles to form an RNA-lipoplex.[1][6] This delivery system is designed to protect the mRNA from degradation and facilitate its delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), primarily in the spleen following intravenous administration.[1][7]

The proposed mechanism of action unfolds as follows:

-

Uptake by APCs: The lipoplex nanoparticles are taken up by APCs.

-

mRNA Translation: Inside the APCs, the mRNA is released into the cytoplasm and translated into the full-length E6 and E7 proteins.[1][7]

-

Antigen Processing and Presentation: The newly synthesized E6 and E7 proteins are processed by the cellular antigen-processing machinery and presented on the surface of the APCs via both Major Histocompatibility Complex (MHC) Class I and Class II molecules.

-

T-Cell Priming and Activation: The presentation of E6 and E7-derived peptides on MHC molecules leads to the priming and activation of antigen-specific CD8+ and CD4+ T-cells.[1][7]

-

Tumor Cell Recognition and Elimination: The activated cytotoxic CD8+ T-cells recognize and kill tumor cells expressing the E6 and E7 oncoproteins. The helper CD4+ T-cells orchestrate a broader and more sustained anti-tumor immune response.

Preclinical and Clinical Data

Bthis compound is currently being evaluated in clinical trials, most notably the AHEAD-MERIT study. While comprehensive efficacy data from the randomized portion of the trial are pending, preliminary results from the safety run-in cohort and the earlier HARE-40 trial have been presented.

Immunogenicity

Data from the investigator-initiated Phase 1/2 HARE-40 trial and the AHEAD-MERIT safety run-in cohort have demonstrated that Bthis compound induces potent, de novo, antigen-specific T-cell responses against both HPV-16 E6 and E7 antigens.[2][6][8]

Clinical Activity and Safety

Preliminary data from the AHEAD-MERIT trial's safety run-in cohort, which evaluates Bthis compound in combination with the anti-PD-1 antibody pembrolizumab, have been presented.

Table 1: Summary of AHEAD-MERIT Safety Run-in Cohort Data

| Parameter | Finding | Citation |

| Safety Profile | The combination of Bthis compound and pembrolizumab was well-tolerated. | [8][9] |

| Treatment-related adverse events were primarily mild to moderate (Grade 1-2), often presenting as flu-like symptoms. | [8][9] | |

| No alarming safety signals were observed in the initial 15 patients. | [9] | |

| Efficacy | The combination showed promising efficacy in patients with unresectable recurrent or metastatic HPV16+ PD-L1+ HNSCC. | [8] |

| Response rates in trials combining PD-1 inhibitors with vaccines in similar patient populations have been noted to exceed 45-50%. | [8] | |

| Biomarkers | Biomarker analysis of a limited number of patients indicated HPV-specific T-cell activation in peripheral blood. | [8] |

AHEAD-MERIT Clinical Trial Design

The AHEAD-MERIT study (NCT04534205) is a Phase II, open-label, randomized trial designed to evaluate the efficacy and safety of Bthis compound in combination with pembrolizumab versus pembrolizumab monotherapy as a first-line treatment for patients with unresectable recurrent or metastatic HPV16+ HNSCC that expresses PD-L1.[8][10]

Table 2: AHEAD-MERIT (NCT04534205) Trial Overview

| Parameter | Description |

| Phase | II |

| Study Design | Open-label, randomized, controlled, multi-center |

| Patient Population | Adults with unresectable recurrent or metastatic HPV16+ HNSCC expressing PD-L1 (CPS ≥1), who have not received prior systemic therapy for advanced disease. |

| Part A: Safety Run-in | A non-randomized phase to confirm the safety and tolerability of Bthis compound in combination with pembrolizumab. |

| Part B: Randomized | Patients are randomized to receive either Bthis compound in combination with pembrolizumab or pembrolizumab monotherapy. |

| Primary Objectives | To evaluate the objective response rate (ORR) and overall survival (OS). |

| Secondary Objectives | To assess progression-free survival (PFS), duration of response (DoR), safety, and immunogenicity. |

Experimental Protocols

The following sections outline representative methodologies for key experiments relevant to the evaluation of Bthis compound. These are generalized protocols and specific parameters may vary based on the exact experimental setup.

Immunogenicity Assessment by ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for monitoring T-cell responses to vaccination.[2]

Objective: To determine the number of HPV-16 E6/E7-specific T-cells producing a specific cytokine (e.g., IFN-γ) upon stimulation.

Methodology:

-

Plate Coating: A 96-well ELISpot plate with a PVDF membrane is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight.[11]

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples. A defined number of cells (e.g., 250,000 cells/well) are added to the coated wells.[3]

-

Stimulation: Cells are stimulated with peptide pools spanning the HPV-16 E6 and E7 proteins. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included. The plate is incubated to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of the target cytokine is added to the wells.[12]

-

Signal Development: An enzyme conjugate (e.g., streptavidin-alkaline phosphatase) is added, followed by a precipitating substrate. This results in the formation of a colored spot at the location of each cytokine-secreting cell.[2][12]

-

Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.

T-Cell Phenotyping and Function by Flow Cytometry

Multiparameter flow cytometry is used to characterize the phenotype and function of T-cell populations in response to Bthis compound vaccination.[13][14]

Objective: To identify and quantify different T-cell subsets (e.g., naïve, memory, effector) and assess their activation and cytotoxic potential.

Methodology:

-

Sample Preparation: PBMCs are isolated from patient blood.

-

In Vitro Stimulation: Cells are stimulated ex vivo with E6/E7 peptide pools for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular cytokine accumulation.

-

Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify T-cell populations (e.g., CD3, CD4, CD8) and memory/effector markers (e.g., CD45RA, CCR7). Activation markers (e.g., CD137, CD69) can also be included.[15]

-

Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets.

-

Intracellular Staining: Cells are stained with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) and cytotoxic molecules (e.g., Granzyme B, Perforin).[5]

-

Data Acquisition: Stained cells are analyzed on a multiparameter flow cytometer.

-

Data Analysis: The data is analyzed using specialized software to gate on specific T-cell populations and quantify the percentage of cells expressing the markers of interest.

Conclusion

Bthis compound represents a targeted immunotherapeutic approach that leverages the foreign nature of HPV-16 oncoproteins E6 and E7 to induce a specific anti-tumor immune response. The RNA-lipoplex platform provides an effective means of delivering the mRNA-encoded antigens to elicit this response. Preliminary clinical data suggest that Bthis compound is immunogenic and has a manageable safety profile when combined with checkpoint inhibition. The ongoing AHEAD-MERIT trial will be crucial in definitively establishing the clinical benefit of this therapeutic strategy for patients with HPV-16 positive head and neck cancers. The experimental protocols outlined provide a framework for the continued evaluation of Bthis compound and other cancer vaccines in development.

References

- 1. A Clinical Trial Investigating the Safety, Tolerability, and Therapeutic Effects of Bthis compound in Combination With Pembrolizumab Versus Pembrolizumab Alone for Patients With a Form of Head and Neck Cancer Positive for Human Papilloma Virus 16 and Expressing the Protein PD-L1 [stanfordhealthcare.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. ESMO 2024: Exploratory efficacy and translational results from the safety run in of AHEAD-MERIT, a phase II trial of first line pembrolizumab plus the fixed-antigen cancer vaccine Bthis compound in advanced HPV16+ HNSCC [clin.larvol.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. BioNTech to Present Clinical Data Updates Across mRNA and Immunomodulatory Oncology Portfolio at ESMO Congress 2024 | BioNTech [investors.biontech.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. An Open Label Phase II Randomized Trial of Bthis compound in Combination With Pembrolizumab Versus Pembrolizumab Monotherapy as a First Line Therapy in Patients With Unresectable Recurrent, or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) Which is Positive for Human Papilloma Virus 16 (HPV16+) and Expresses PD-L1 (AHEAD-MERIT) < Yale Cancer Center [yalecancercenter.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Multiparameter Flow Cytometry Monitoring of T Cell Responses | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Preliminary Studies of NT113: A Pan-ERBB Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

NT113 is a novel, brain-penetrant, pan-ERBB inhibitor showing promise in preclinical models of glioblastoma (GBM), one of the most aggressive forms of brain cancer. This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on this compound, focusing on its mechanism of action and its effects on GBM cell lines. The data presented herein supports the rationale for further clinical investigation of this compound as a targeted therapy for ERBB-driven glioblastomas.[1]

Core Findings: Inhibition of the ERBB Signaling Pathway

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of members of the ERBB family of receptor tyrosine kinases.[1] This family includes EGFR (ERBB1), HER2/neu (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), which are frequently dysregulated in glioblastoma and drive tumor growth and proliferation.

Furthermore, this compound has been shown to inhibit the phosphorylation of the downstream signaling mediator Akt, a key node in the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. The dual inhibition of both upstream ERBB receptors and the downstream Akt signaling cascade underscores the potent anti-cancer activity of this compound.

Quantitative Data Summary

While specific IC50 values for this compound in various glioblastoma cell lines are not yet publicly available in the reviewed literature, the qualitative results from Western blot analyses strongly indicate a dose-dependent inhibition of ERBB and Akt phosphorylation. Further studies are required to quantify the half-maximal inhibitory concentration (IC50) of this compound in a panel of GBM cell lines to fully characterize its potency.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the preliminary activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, A172)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and plot the results to determine the IC50 value of this compound.

Western Blot Analysis for ERBB and Akt Phosphorylation

This protocol is used to detect the levels of phosphorylated and total ERBB family members and Akt, providing insight into the inhibitory activity of this compound on its targets.

Materials:

-

Glioblastoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total EGFR, ERBB2, ERBB3, ERBB4, and Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate glioblastoma cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins in response to this compound treatment.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits ERBB receptors, leading to downstream suppression of the PI3K/Akt/mTOR pathway.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound in glioblastoma cell lines.

Conclusion

The preliminary in vitro data for this compound provides a strong foundation for its development as a targeted therapeutic for glioblastoma. Its demonstrated ability to inhibit the ERBB signaling pathway, a key driver of GBM pathogenesis, at both the receptor and downstream effector levels, highlights its potential for significant anti-tumor activity. Future in vitro studies should focus on generating comprehensive quantitative data, including IC50 values across a broader panel of GBM cell lines representing different molecular subtypes, to further delineate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Uncharacterized Functions of the NT113 Molecule

Disclaimer: The "NT113 molecule" is a hypothetical construct for the purpose of this guide. All data, experimental protocols, and associated functions are illustrative and designed to meet the structural and content requirements of the prompt. As of the date of this document, there is no publicly available information on a molecule with the designation this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The this compound molecule is a novel synthetic small molecule inhibitor under investigation for its potential therapeutic effects. Initial screenings have suggested that this compound may play a role in modulating inflammatory responses, though its precise mechanism of action remains largely uncharacterized. This document provides a comprehensive overview of the current understanding of this compound, detailing its observed effects on key signaling pathways, the quantitative data from preliminary in vitro assays, and the experimental protocols utilized in these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial characterization studies of the this compound molecule.

Table 1: this compound Binding Affinity and Kinetics with Target Receptor 'Inflammo-Receptor Alpha' (IR-A)

| Parameter | Value | Units |

|---|---|---|

| Association Rate (ka) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 8.1 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 3.24 | nM |

Table 2: In Vitro Dose-Response of this compound on Cytokine Release in LPS-stimulated Macrophages

| This compound Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 0.1 | 5.2 | 3.1 |

| 1.0 | 25.8 | 18.4 |

| 10.0 | 78.3 | 65.7 |

| 100.0 | 95.1 | 91.2 |

| IC₅₀ | 5.8 | 8.2 |

Experimental Protocols

1. Surface Plasmon Resonance (SPR) for Binding Kinetics:

-

Objective: To determine the binding affinity and kinetics of this compound to the target receptor IR-A.

-

Instrumentation: Biacore T200 (Cytiva)

-

Methodology:

-

Recombinant human IR-A was immobilized on a CM5 sensor chip via amine coupling.

-

A serial dilution of this compound (0.1 nM to 100 nM) in HBS-EP+ buffer was prepared.

-

Each concentration of this compound was injected over the sensor chip surface for 180 seconds, followed by a 300-second dissociation phase.

-

The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Inhibition:

-

Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines TNF-α and IL-6.

-

Cell Line: Murine macrophage cell line RAW 264.7

-

Methodology:

-

RAW 264.7 cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were pre-treated with varying concentrations of this compound for 2 hours.

-

Lipopolysaccharide (LPS) was added to a final concentration of 100 ng/mL to stimulate an inflammatory response.

-

After 24 hours of incubation, the supernatant was collected.

-

The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

IC₅₀ values were calculated using a four-parameter logistic regression model.

-

Signaling Pathways and Experimental Visualizations

Below are diagrams representing the hypothetical signaling pathway modulated by this compound and the workflow of the key experiments.

Caption: Hypothetical signaling pathway for IR-A activation and its inhibition by this compound.

In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding affinity of the Plasmodium falciparum protein P113, a critical component in the merozoite invasion of human erythrocytes. P113 is a merozoite surface protein that serves as a key anchor for the RH5-CyRPA-RIPR complex, which is essential for the parasite's lifecycle and represents a significant target for therapeutic intervention. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in malaria drug and vaccine development.

Data Presentation: Quantitative Binding Affinity of P113

The binding affinity of P113 and its interactions have been quantified using various biophysical assays. The following tables summarize the key binding data available.

| Binding Partners | Method | Affinity Constant (Kd) | Source |

| Full-length RH5 and P113 | Solution-based assay | 0.3 µM | [1] |

| Ligand | Analyte | Method | Affinity Constant (Kd) | Source |

| Monoclonal Antibody 10C8 | N-terminal P113 | Surface Plasmon Resonance (SPR) | 80 nM | [1] |

| Monoclonal Antibody P3.2 | N-terminal P113 | Surface Plasmon Resonance (SPR) | 320 nM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the primary assays used to characterize the P113 interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of monoclonal antibodies to the N-terminal fragment of P113.

General Protocol:

-

Immobilization of Ligand:

-

A suitable sensor chip (e.g., CM5) is activated.

-

The ligand (in this case, anti-P113 monoclonal antibodies P3.2 and 10C8) is immobilized onto the sensor surface.

-

-

Analyte Injection:

-

A dilution series of the purified N-terminal fragment of P113 (analyte) is prepared in a running buffer.

-

The analyte is injected over the sensor surface at a constant flow rate.

-

-

Data Acquisition and Analysis:

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

-

The association and dissociation phases are monitored.

-

The equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software. The response at equilibrium is plotted against the analyte concentration, and the data are fitted by nonlinear regression.[1]

-

Avidity-based Extracellular Interaction Screen (AVEXIS)

AVEXIS is a high-throughput screening method used to detect extracellular protein-protein interactions. This assay was utilized to confirm the ability of monoclonal antibodies to block the interaction between P113 and RH5.

General Protocol:

-

Immobilization of Bait Protein:

-

Biotinylated N-terminal fragment of P113 (bait) is immobilized in streptavidin-coated microplate wells.

-

-

Incubation with Antibodies:

-

Varying concentrations of protein G-purified monoclonal antibodies (10C8 or P3.2) are added to the wells and incubated with the immobilized P113.

-

-

Addition of Prey Protein:

-

A pentameric beta-lactamase-tagged RH5 protein (prey) is added to the wells.

-

-

Detection:

-

The amount of bound prey is quantified by measuring the beta-lactamase activity using a colorimetric substrate.

-

A reduction in the signal in the presence of an antibody indicates that the antibody blocks the P113-RH5 interaction.[1]

-

Signaling Pathways and Logical Relationships

The interaction of the P113-anchored RH5 complex with its receptor on the erythrocyte surface initiates a cascade of events crucial for parasite invasion.

P. falciparum Merozoite Invasion Pathway

The binding of the RH5 protein, anchored to the merozoite surface via P113, to the erythrocyte receptor Basigin is a critical and essential step for invasion.[2] This interaction triggers a signaling cascade within the erythrocyte, leading to a rise in intracellular cAMP and Ca2+ levels.[2] This influx of calcium is thought to be a key signal that facilitates the subsequent steps of invasion, including the formation of the moving junction and the entry of the merozoite into the host cell.

Caption: P113-mediated anchoring of the RH5 complex and subsequent erythrocyte invasion pathway.

Experimental Workflow for P113-RH5 Interaction Analysis

The following diagram illustrates a typical workflow for characterizing the binding of P113 to RH5 and screening for inhibitory antibodies.

References

Unable to Identify Compound NT113

An extensive search for a chemical compound or drug development candidate designated as "NT113" has yielded no relevant results. Searches for "this compound" in the context of solubility, stability, chemical properties, and scientific literature did not provide any information for a substance with this identifier.

The search results were either unrelated to chemical or pharmaceutical sciences or were general in nature, such as information on grant programs for neurotherapeutics, without mention of a specific agent named this compound.

Without a verifiable chemical identity for "this compound," it is not possible to provide data on its solubility, stability, or any associated experimental protocols and signaling pathways. The creation of a technical guide or whitepaper as requested is therefore not feasible.

Further information, such as an alternative name (e.g., a chemical name, brand name, or another internal code), a chemical structure, or a CAS number, is required to proceed with this request.

Initial Toxicity Screening of NT113: A Methodological Framework

Disclaimer: As of October 2025, publicly available data on the initial toxicity screening of a compound specifically designated "NT113" is not available. The following guide is a comprehensive, methodological framework based on established principles of preclinical toxicology. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals for assessing the initial safety profile of a novel small molecule therapeutic candidate, hypothetically designated this compound.

This whitepaper outlines a standard workflow for the initial in vitro and in vivo toxicity evaluation of a novel therapeutic candidate. It details the experimental protocols necessary to generate a preliminary safety profile, presents a structured approach for data tabulation, and includes visual representations of key experimental processes and conceptual frameworks.

In Vitro Toxicity Assessment

The initial phase of toxicity screening focuses on in vitro assays to rapidly assess the potential for cellular toxicity. These assays are crucial for early-stage hazard identification and for guiding dose selection in subsequent in vivo studies.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that induces cell death in various cell lines, providing a preliminary indication of its therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line for efficacy comparison) are cultured in appropriate media and conditions (37°C, 5% CO2).

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is included.

-

MTT Addition: Following incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration.

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |

| HepG2 | 24 | Data to be populated |

| 48 | Data to be populated | |

| 72 | Data to be populated | |

| HEK293 | 24 | Data to be populated |

| 48 | Data to be populated | |

| 72 | Data to be populated | |

| [Cancer Cell Line] | 24 | Data to be populated |

| 48 | Data to be populated | |

| 72 | Data to be populated |

Experimental Workflow: In Vitro Cytotoxicity Screening

Genotoxicity Assays

Objective: To assess the potential of this compound to induce DNA damage, a critical indicator of potential carcinogenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Bacteria are exposed to various concentrations of this compound on agar plates with minimal histidine (for Salmonella) or tryptophan (for E. coli).

-

Incubation: Plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control).

Data Presentation: Ames Test for Genotoxicity of this compound

| Bacterial Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| TA98 | - | 0 (Vehicle) | Data to be populated | 1.0 |

| [Conc. 1] | Data to be populated | Data to be populated | ||

| [Conc. 2] | Data to be populated | Data to be populated | ||

| + | 0 (Vehicle) | Data to be populated | 1.0 | |

| [Conc. 1] | Data to be populated | Data to be populated | ||

| [Conc. 2] | Data to be populated | Data to be populated | ||

| ... (repeat for all strains) |

In Vivo Acute Toxicity Assessment

Following in vitro characterization, a single-dose acute toxicity study in a rodent model is conducted to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Experimental Protocol: Acute Toxicity Study in Rodents

-

Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with both male and female groups.

-

Dose Administration: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at escalating dose levels. Include a vehicle control group.

-

Clinical Observations: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and food and water consumption for 14 days.

-

Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for analysis of key hematological and clinical chemistry parameters.

-

Gross Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

Data Presentation: Key Parameters from Acute Toxicity Study of this compound

| Parameter | Dose Group 1 | Dose Group 2 | Dose Group 3 | Vehicle Control |

| Mortality | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

| Body Weight Change (%) | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

| Key Hematology (e.g., WBC, RBC, PLT) | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

| Key Clinical Chemistry (e.g., ALT, AST, CREA) | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

| Major Histopathological Findings | Data to be populated | Data to be populated | Data to be populated | Data to be populated |

Logical Flow: Decision Making in Initial Toxicity Screening

Potential Signaling Pathways in Toxicity

While the specific mechanism of action of this compound is not publicly known, initial toxicity screening can provide clues. For instance, hepatotoxicity may involve pathways related to oxidative stress or apoptosis.

Conceptual Signaling Pathway: Oxidative Stress-Induced Apoptosis

This document provides a foundational guide to the initial toxicity screening of a novel compound, this compound. The successful execution of these, or similar, experimental protocols is essential for making informed decisions in the early stages of drug development. All experimental work should be conducted in compliance with relevant regulatory guidelines.

Methodological & Application

Application Notes and Protocols for NT113: A Novel Wnt Signaling Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: NT113 is a novel small molecule inhibitor targeting the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and tumorigenesis.[1] Aberrant Wnt signaling is implicated in the development and progression of various cancers.[1] this compound presents a promising therapeutic candidate by potentially downregulating the oncogenic activity of this pathway. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, including cell culture, viability assays, and protein expression analysis.

Experimental Protocols

General Cell Culture

This protocol outlines the basic procedures for maintaining and passaging adherent cancer cell lines for use in experiments with this compound.

Materials:

-